molecular formula C13H23NO5 B13859505 N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester

N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester

Cat. No.: B13859505
M. Wt: 273.33 g/mol
InChI Key: HBNJDBHDJUHLHN-AXDSSHIGSA-N
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Description

N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethyl group, and a methyl ester group. These functional groups make it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection, methoxymethyl chloride for the methoxymethylation, and methanol in the presence of a catalyst for esterification .

Industrial Production Methods

In industrial settings, the synthesis of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and the monitoring of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester involves the interaction of its functional groups with various molecular targets. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The methoxymethyl group enhances the solubility and stability of the compound, while the methyl ester group facilitates its incorporation into peptides and other organic molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-Proline Methyl Ester: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    N-Boc-4-(hydroxymethyl)-L-Proline Methyl Ester: Contains a hydroxymethyl group instead of a methoxymethyl group, which affects its reactivity and solubility.

    N-Boc-4-(chloromethyl)-L-Proline Methyl Ester: Contains a chloromethyl group, making it more reactive but less stable .

Uniqueness

N-Boc-4-(methoxymethyl)-L-Proline Methyl Ester is unique due to the presence of the methoxymethyl group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-9(8-17-4)6-10(14)11(15)18-5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1

InChI Key

HBNJDBHDJUHLHN-AXDSSHIGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)COC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)COC

Origin of Product

United States

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